molecular formula C9H17NS B2762449 3-Cyclobutyl-1,4-thiazepane CAS No. 1781164-65-5

3-Cyclobutyl-1,4-thiazepane

Cat. No. B2762449
CAS RN: 1781164-65-5
M. Wt: 171.3
InChI Key: YPNAWUIOXCMYPD-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1,4-thiazepane is a molecule that contains a total of 28 atoms. There are 17 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom . The molecular weight of 3-cyclobutyl-1,4-thiazepane is 171.30 .


Synthesis Analysis

A series of 1,4-thiazepanes were synthesized using gold-catalysis from 1,3-aminothioethers having two or three carbon stereocenters. The process consists of a 7-exo-dig cyclization with C-S bond formation and concomitant allyl S-to-C migration, which occurs intramolecularly .


Molecular Structure Analysis

The molecular structure of 3-Cyclobutyl-1,4-thiazepane is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .


Chemical Reactions Analysis

Cyclobutane-containing natural products have been synthesized using new strategies for the construction of cyclobutane rings . Ring-opening reactions via homo- or heterolysis of the spring-loaded C–C bond represent powerful tools enabling quick and efficient access to multisubstituted cyclobutane derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

Peptidotriazoles on Solid Phase : The research demonstrates a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method offers a significant advancement in the synthesis of peptidotriazoles, with over 95% conversion and purity in most cases (Tornøe, Christensen, & Meldal, 2002).

Synthesis of Bicyclic 1,4-Thiazepines : A study presented the preparation of new bicyclic thiazolidinyl-1,4-thiazepines by reacting azadithiane compounds with Michael acceptors. These compounds showed significant antimicrobial and antifungal activities, highlighting their potential in medicinal chemistry (Vairoletti et al., 2019).

Biological Activities

Antimicrobial Activity of Aminophosphinic Acids : Compounds containing the cyclobutane and 1,3-thiazole structure demonstrated significant in vitro antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium fortuitum. This suggests their potential as antimicrobial agents (Koparir et al., 2011).

Synthesis and Evaluation of Antimicrobial Agents : Another study synthesized new heterocyclic compounds incorporating a sulfamoyl moiety and evaluated them as antimicrobial agents. These compounds showed promising results against various bacterial and fungal pathogens, indicating their applicability in the development of new antimicrobial agents (Darwish et al., 2014).

Advanced Applications

Cyclic Dipeptides Synthesis : Research on the synthesis of highly functionalized 1,4-thiazepinones developed synthetic routes for compounds with potential as dual ACE/NEP inhibitors. This work illustrates the versatility of 1,4-thiazepane derivatives in the development of novel therapeutic agents (Crescenza et al., 1999).

Screening Libraries for BET Bromodomain Ligands : A study reported the one-pot synthesis of 1,4-thiazepanones as precursors to 1,4-thiazepanes, which were characterized as new BET bromodomain ligands. This synthesis method provides access to diverse 3D fragments for screening libraries, underscoring the role of 1,4-thiazepanes in drug discovery and development (Pandey et al., 2020).

Future Directions

Recent advances in the total synthesis of cyclobutane-containing natural products suggest that new strategies for the construction of cyclobutane rings have greatly emerged during the last decade . This could potentially open up new avenues for the synthesis and application of 3-Cyclobutyl-1,4-thiazepane in the future.

properties

IUPAC Name

3-cyclobutyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-3-8(4-1)9-7-11-6-2-5-10-9/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNAWUIOXCMYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CSCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-1,4-thiazepane

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